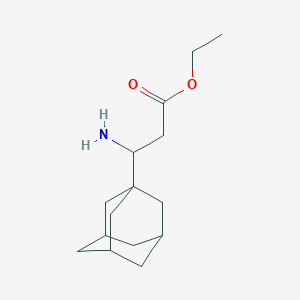

Ethyl 3-(1-adamantyl)-3-aminopropanoate

Description

Ethyl 3-(1-adamantyl)-3-aminopropanoate is a compound that features an adamantane moiety, which is a tricyclic hydrocarbon known for its rigidity and stability. The adamantane structure is often utilized in various fields due to its unique properties, such as high thermal stability and resistance to chemical degradation.

Properties

IUPAC Name |

ethyl 3-(1-adamantyl)-3-aminopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO2/c1-2-18-14(17)6-13(16)15-7-10-3-11(8-15)5-12(4-10)9-15/h10-13H,2-9,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOBJIAGKQDPRRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C12CC3CC(C1)CC(C3)C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(1-adamantyl)-3-aminopropanoate typically involves the reaction of 1-adamantylamine with ethyl acrylate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the nucleophilic addition of the amine to the acrylate. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1-adamantyl)-3-aminopropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or further reduce the amine group.

Substitution: The adamantane moiety can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated adamantane derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 3-(1-adamantyl)-3-aminopropanoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: The compound’s stability and unique structure make it useful in studying biological systems and interactions.

Medicine: Derivatives of adamantane are known for their antiviral and neuroprotective properties, making this compound a potential candidate for drug development.

Industry: The compound’s thermal stability and resistance to chemical degradation make it suitable for use in high-performance materials and coatings.

Mechanism of Action

The mechanism by which ethyl 3-(1-adamantyl)-3-aminopropanoate exerts its effects is largely dependent on its interaction with molecular targets. The adamantane moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The ester and amine groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

1-Adamantylamine: A simpler derivative with similar structural features but lacking the ester group.

Ethyl 3-(1-adamantyl)-3-hydroxypropanoate: A hydroxylated analogue with different reactivity and properties.

1-Adamantylacetic acid: Another adamantane derivative with a carboxylic acid group instead of an ester.

Uniqueness

Ethyl 3-(1-adamantyl)-3-aminopropanoate is unique due to its combination of an adamantane moiety with both ester and amine functional groups. This combination provides a balance of stability and reactivity, making it a versatile compound for various applications.

Q & A

Q. What are the key synthetic routes for Ethyl 3-(1-adamantyl)-3-aminopropanoate, and how are intermediates characterized?

The compound is typically synthesized via reductive amination of Ethyl 3-(1-adamantyl)-3-oxopropanoate, where the oxo group is converted to an amine. The oxo precursor is prepared by reacting 1-adamantylamine with ethyl acetoacetate under acidic conditions, forming an imine intermediate that is hydrolyzed . Characterization involves NMR spectroscopy (to confirm adamantyl C–H signatures and ester/amine protons) and mass spectrometry (to verify molecular weight). Purity is assessed via HPLC with UV detection at 254 nm .

Q. How does the adamantyl group influence the compound’s physicochemical properties?

The adamantyl moiety enhances lipophilicity (logP ~3.5) and metabolic stability due to its rigid, cage-like structure, which reduces enzymatic degradation. This increases membrane permeability, as shown in Caco-2 cell assays . The ester group allows further functionalization via hydrolysis to carboxylic acids or substitution reactions .

Q. What spectroscopic techniques are critical for structural elucidation?

- ¹H/¹³C NMR : Adamantyl protons appear as distinct singlets (δ ~1.6–2.1 ppm), while the ester carbonyl resonates at ~170 ppm in ¹³C NMR.

- IR Spectroscopy : Confirms amine N–H stretches (~3300 cm⁻¹) and ester C=O (~1740 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to overcome steric hindrance from the adamantyl group during synthesis?

Steric hindrance in the adamantyl core slows nucleophilic attacks. Strategies include:

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) by enhancing energy transfer .

- Lewis acid catalysis : BF₃·Et₂O promotes imine formation in the oxo precursor synthesis, improving yields by 15–20% .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of the bulky adamantyl intermediate .

Q. What contradictory findings exist regarding the biological activity of adamantane-derived compounds, and how can they be resolved?

Some studies report adamantane derivatives as neurological modulators (e.g., NMDA receptor inhibition), while others highlight antiviral activity . Contradictions arise from varying assay conditions (e.g., cell lines, concentrations). Resolution strategies:

- Dose-response profiling : Establish EC₅₀ values across multiple models (e.g., HEK293 vs. neuronal cells).

- Metabolic stability assays : Compare half-lives in liver microsomes to rule out false positives from metabolite interference .

Q. What methodologies are used to study the pharmacokinetic impact of fluorinated derivatives of this compound?

Fluorination at the propanoate chain (e.g., replacing H with CF₃) enhances metabolic stability. Methods include:

- In vitro CYP450 inhibition assays : Assess interactions with cytochrome P450 enzymes.

- Plasma protein binding studies : Use equilibrium dialysis to measure unbound fractions.

- PET imaging : ¹⁸F-labeled analogs track biodistribution in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.